molecular formula C13H10N2 B031153 Diazodiphenylmethane CAS No. 883-40-9

Diazodiphenylmethane

Cat. No. B031153
M. Wt: 194.23 g/mol
InChI Key: ITLHXEGAYQFOHJ-UHFFFAOYSA-N
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Patent
US07928432B2

Procedure details

A mixture of 4,4′-dihydroxybenzophenone (21.4 g, 100 mmol), 1-bromododecane (49.8 g, 200 mmol), K2CO3 (50 g) in 500 mL of DMF were heated with stirring at 120° C. for 60 hours. After the mixture was cooled to room temperature, 1 L of water was added. The solution was extracted with CH2Cl2 (4×500 mL). The combined organic layers were dried with MgSO4 and the most of the solvent removed under reduced pressure as a white solid formed. The solids were collected by filtration, washed with cold hexanes, and air dried to give 4,4′-didodecyloxybenzophenone (41.2 g, 75%). A mixture of 4,4′didodecyloxybenzophenone (20.6 g) and hydrazine monohydrate (20 mL) in 150 mL of pentanol were heated at reflux for 24 hours. After cooling to room temperature, a white solid precipitated which is collected by vacuum filtration, washed with 20 mL cold ethanol and air dried (19.4 g, 92%).
Name
4,4′didodecyloxybenzophenone
Quantity
20.6 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C(O[C:14]1[CH:40]=[CH:39][C:17]([C:18]([C:20]2[CH:25]=[CH:24][C:23](OCCCCCCCCCCCC)=[CH:22][CH:21]=2)=O)=[CH:16][CH:15]=1)CCCCCCCCCCC.O.[NH2:42][NH2:43]>C(O)CCCC>[C:17]1([C:18]([C:20]2[CH:25]=[CH:24][CH:23]=[CH:22][CH:21]=2)=[N+:42]=[N-:43])[CH:39]=[CH:40][CH:14]=[CH:15][CH:16]=1 |f:1.2|

Inputs

Step One
Name
4,4′didodecyloxybenzophenone
Quantity
20.6 g
Type
reactant
Smiles
C(CCCCCCCCCCC)OC1=CC=C(C(=O)C2=CC=C(C=C2)OCCCCCCCCCCCC)C=C1
Name
Quantity
20 mL
Type
reactant
Smiles
O.NN
Name
Quantity
150 mL
Type
solvent
Smiles
C(CCCC)O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
were heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 24 hours
Duration
24 h
CUSTOM
Type
CUSTOM
Details
a white solid precipitated which
FILTRATION
Type
FILTRATION
Details
is collected by vacuum filtration
WASH
Type
WASH
Details
washed with 20 mL cold ethanol and air
CUSTOM
Type
CUSTOM
Details
dried (19.4 g, 92%)

Outcomes

Product
Name
Type
Smiles
C1(=CC=CC=C1)C(=[N+]=[N-])C1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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